5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one
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Overview
Description
5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that features a pyrrolidine ring, a pyrazine moiety, and a pyridinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the pyrazine and pyridinone groups. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the Pyrazine Moiety: The pyrazine group can be introduced via nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the pyrrolidine intermediate.
Formation of the Pyridinone Structure: The final step involves the formation of the pyridinone ring, which can be achieved through cyclization reactions involving suitable precursors and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving protein kinases.
Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as protein kinases. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The pathways involved may include signal transduction pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrimidine Compounds: These compounds share structural similarities with 5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one and are also studied for their potential in medicinal chemistry.
Pyrazine Derivatives: Compounds containing the pyrazine moiety have similar chemical properties and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for targeted biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(3-pyrazin-2-yloxypyrrolidine-1-carbonyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-12-2-1-10(7-17-12)14(20)18-6-3-11(9-18)21-13-8-15-4-5-16-13/h1-2,4-5,7-8,11H,3,6,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKJWLYIMFONQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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